N-(5-((1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)thiazol-2-yl)acetamide

Beschreibung

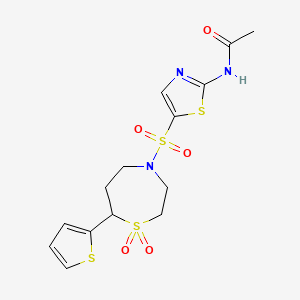

N-(5-((1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)thiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,4-thiazepane ring system fused with a sulfonyl group, a thiophene substituent, and a thiazole-acetamide moiety. The 1,4-thiazepane core, a seven-membered ring containing sulfur and nitrogen, is modified with a 1,1-dioxido group, enhancing its electronic and solubility properties. The thiazol-2-yl acetamide group is a common pharmacophore in antimicrobial and enzyme-targeting agents .

Eigenschaften

IUPAC Name |

N-[5-[(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O5S4/c1-10(18)16-14-15-9-13(24-14)26(21,22)17-5-4-12(11-3-2-7-23-11)25(19,20)8-6-17/h2-3,7,9,12H,4-6,8H2,1H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIVOPABUDMNSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O5S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(5-((1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)thiazol-2-yl)acetamide is a complex organic compound with potential biological activity. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazepan ring fused with a thiophene and thiazole moiety, imparting unique chemical properties. The synthesis typically involves multi-step reactions including sulfonylation and acetamide formation. The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that thiazepan derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that this compound may possess comparable properties.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Target Compound | E. coli | TBD |

Anti-inflammatory Activity

Thiazepan derivatives have been studied for their anti-inflammatory effects. The compound has shown promise in inhibiting pro-inflammatory cytokines in vitro, which is crucial for conditions such as rheumatoid arthritis.

Anticancer Potential

Several studies have investigated the anticancer properties of thiazole and thiazepan derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer).

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various thiazepan derivatives against clinical isolates. The results indicated that certain modifications to the thiazepan ring significantly enhanced activity against Gram-positive bacteria.

- Anti-inflammatory Mechanism : In vitro assays demonstrated that the compound inhibited NF-kB signaling pathways in macrophages, leading to reduced expression of inflammatory markers.

- Cytotoxicity Assays : A series of cell viability assays conducted on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison with Key Analogues

Key Observations:

Ring Systems: The target compound’s 1,4-thiazepane ring is distinct from the β-lactam core in cephalosporins or the 1,3,4-thiadiazoline system in antistaphylococcal agents . The 1,1-dioxido modification on the thiazepane enhances polarity, contrasting with the neutral thioether linkages in cephalosporin derivatives .

The sulfonyl group may act as a hydrogen-bond acceptor, similar to sulfonamide-containing drugs, influencing enzyme binding (e.g., carbonic anhydrase or kinase inhibition).

Acetamide Moieties :

Table 2: Hypothesized vs. Reported Activities

Critical Analysis:

- Antimicrobial Potential: While the target compound lacks direct activity data, its structural resemblance to thiadiazole derivatives () suggests possible activity against S. aureus. However, the absence of a β-lactam ring makes it unlikely to share cephalosporin-like mechanisms .

- Enzyme Targeting : The sulfonyl-thiazole-acetamide architecture is reminiscent of kinase inhibitors (e.g., dasatinib), where sulfonyl groups anchor to ATP-binding pockets. This could position the compound for anticancer research .

Notes on Structure Validation and Methodology

- Crystallographic Refinement : If crystallized, the compound’s structure would require validation via programs like SHELXL (for small-molecule refinement) or SHELXE (for high-throughput phasing), as described in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.